tert-Butyl 6-bromo-3-chloropicolinate
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Overview
Description
tert-Butyl 6-bromo-3-chloropicolinate: is a chemical compound with the molecular formula C10H11BrClNO2 and a molecular weight of 292.56 g/mol . It is a derivative of picolinic acid, featuring a tert-butyl ester group, a bromine atom at the 6-position, and a chlorine atom at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-3-chloropicolinate typically involves the reaction of 2-chloro-5-bromopicolinic acid with tert-butyl alcohol in the presence of a base such as pyridine and a coupling agent like tosyl chloride . The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature, followed by extraction and purification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-3-chloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
Chemistry: tert-Butyl 6-bromo-3-chloropicolinate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, derivatives of picolinic acid, including this compound, are studied for their potential therapeutic properties. They may act as ligands for metal ions, influencing biological processes .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals, particularly in the field of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-3-chloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, along with the tert-butyl ester group, can influence its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison: tert-Butyl 6-bromo-3-chloropicolinate is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for distinct applications in research and industry .
Properties
Molecular Formula |
C10H11BrClNO2 |
---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-6(12)4-5-7(11)13-8/h4-5H,1-3H3 |
InChI Key |
RUWSZXQOPPXVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Br)Cl |
Origin of Product |
United States |
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